(7-Chloroquinolin-3-yl)boronic acid
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Overview
Description
(7-Chloroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 It is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a boronic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (7-Chloroquinolin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl or heteroaryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
Types of Reactions
(7-Chloroquinolin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst.
Petasis Reaction: This multicomponent reaction involves the coupling of the boronic acid with an amine and an aldehyde.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Amines and Aldehydes: Used in Petasis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while Chan-Lam coupling produces arylamines or aryl ethers .
Scientific Research Applications
(7-Chloroquinolin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Materials Science: It is used in the development of advanced materials, such as polymers and sensors.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (7-Chloroquinolin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues . This interaction can disrupt the enzyme’s function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a quinoline ring.
(4-Chlorophenyl)boronic Acid: Similar to (7-Chloroquinolin-3-yl)boronic acid but with a phenyl ring substituted with a chlorine atom at the 4th position.
Uniqueness
This compound is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
(7-chloroquinolin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYLNGXYVPBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2)Cl)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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